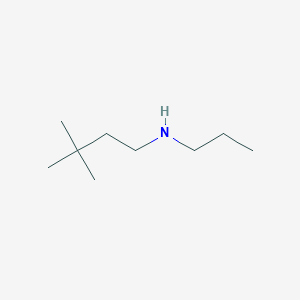![molecular formula C14H9NO B13869740 4-[(Pyridin-4-yl)ethynyl]benzaldehyde CAS No. 918408-06-7](/img/structure/B13869740.png)
4-[(Pyridin-4-yl)ethynyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Pyridin-4-yl)ethynyl]benzaldehyde: is an organic compound with the molecular formula C12H9NO . It is characterized by the presence of a pyridine ring and a benzaldehyde moiety connected through an ethynyl linkage. This compound is known for its significant reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-4-yl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in a solvent mixture of tetrahydrofuran and toluene under an inert atmosphere at elevated temperatures. The trimethylsilyl group is then removed using a base to yield the desired product[2][2].
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes human error[2][2].
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Pyridin-4-yl)ethynyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium azide (NaN3) and alkyl halides are commonly used.
Major Products Formed:
Oxidation: 4-[(Pyridin-4-yl)ethynyl]benzoic acid.
Reduction: 4-[(Pyridin-4-yl)ethynyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(Pyridin-4-yl)ethynyl]benzaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(Pyridin-4-yl)ethynyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the aldehyde and ethynyl groups, which can form covalent bonds with nucleophiles. This reactivity allows it to participate in various biochemical processes, including enzyme inhibition and protein modification .
Vergleich Mit ähnlichen Verbindungen
4-(4-Pyridinyl)benzaldehyde: Similar structure but lacks the ethynyl linkage.
4-Ethynylbenzaldehyde: Similar structure but lacks the pyridine ring.
Uniqueness: 4-[(Pyridin-4-yl)ethynyl]benzaldehyde is unique due to the presence of both the pyridine ring and the ethynyl linkage, which confer distinct reactivity and versatility in chemical reactions. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
CAS-Nummer |
918408-06-7 |
|---|---|
Molekularformel |
C14H9NO |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
4-(2-pyridin-4-ylethynyl)benzaldehyde |
InChI |
InChI=1S/C14H9NO/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15-10-8-13/h3-11H |
InChI-Schlüssel |
DLSNDGZJILCGLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(4-Nitroanilino)propyl]pyrrolidin-2-one](/img/structure/B13869693.png)

![4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)
![Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B13869708.png)


![1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine](/img/structure/B13869731.png)
![N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13869733.png)
![2-[3-(Chloromethyl)phenyl]thiophene](/img/structure/B13869735.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid,3-(aminomethyl)-,methyl ester](/img/structure/B13869742.png)

